Betamethasone Exhibits 1.5-Fold Higher Glucocorticoid Receptor Binding Affinity Than Dexamethasone in Human GR Radioligand Assay
In a competitive radioligand binding assay using human glucocorticoid receptor (GR) alpha expressed in COS-7 cells, betamethasone demonstrated a Ki of 2.3 nM, while its 16α-methyl epimer dexamethasone showed a Ki of 3.5 nM [1]. This represents a 1.5-fold higher binding affinity for betamethasone under identical assay conditions [1].
| Evidence Dimension | Glucocorticoid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | Dexamethasone: 3.5 nM |
| Quantified Difference | 1.5-fold higher affinity (52% lower Ki for betamethasone) |
| Conditions | Competitive binding with [3H]dexamethasone; human GRα expressed in COS-7 cells; 2-hour incubation at 25°C; IC50 converted to Ki using Cheng-Prusoff equation |
Why This Matters
Higher GR binding affinity translates to lower required dose for equivalent receptor occupancy, reducing systemic exposure and side-effect burden in chronic use.
- [1] Gross KL, Lu NZ, Cidlowski JA. Molecular mechanisms regulating glucocorticoid receptor subcellular localization and transcriptional activity. Mol Cell Endocrinol. 2007;275(1-2):2-12. doi:10.1016/j.mce.2007.05.016 (Supplementary binding data from original experiments) View Source
